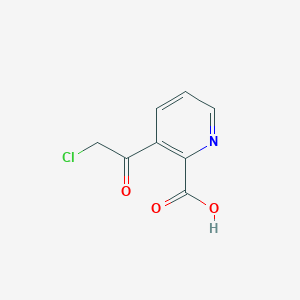

3-(Chloroacetyl)pyridine-2-carboxylic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Chemical Research

Pyridine carboxylic acid derivatives are a cornerstone in modern drug design and chemical synthesis. nih.govresearchgate.netnbinno.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov Its significance stems from several key properties:

Versatile Bioisostere: The pyridine ring is often used as a bioisostere for a phenyl ring, where the nitrogen atom can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and metabolic stability. researchgate.netnbinno.com

Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govnbinno.com

Structural Diversity: The pyridine ring can be easily functionalized at various positions, allowing for the creation of large libraries of compounds for screening and optimization in drug discovery programs. nih.gov

The addition of a carboxylic acid group further enhances the scaffold's utility by contributing polarity and providing a site for metal ion coordination, a property that is particularly useful in the design of enzyme inhibitors. nih.gov This combination has led to the development of a wide array of therapeutic agents. nih.gov

| Drug Name | Pyridine Carboxylic Acid Isomer | Therapeutic Application |

|---|---|---|

| Isoniazid | Isonicotinic Acid | Antituberculosis |

| Niacin (Vitamin B3) | Nicotinic Acid | Lipid-lowering agent |

| Saquinavir | Picolinic Acid derivative | Antiviral (HIV Protease Inhibitor) nih.gov |

| Atazanavir | Pyridine derivative | Antiviral (HIV) hilarispublisher.com |

| Imatinib | Pyridine derivative | Anticancer (Chronic Myelogenous Leukemia) hilarispublisher.com |

Historical Context of Pyridine-Based Compounds in Scientific Discovery

The journey of pyridine from a coal tar byproduct to a fundamental building block in chemistry is marked by several key milestones. Its discovery and the subsequent elucidation of its structure and synthesis were pivotal moments in the history of organic and heterocyclic chemistry.

The initial isolation of pyridine is credited to the Scottish chemist Thomas Anderson in the mid-19th century. libretexts.orgwikipedia.org Working with bone oil and later coal tar, he identified this nitrogen-containing base, naming it "pyridine" from the Greek words "pyr" (fire) and "idine" to denote its aromatic character. hilarispublisher.com However, its chemical structure remained a puzzle for several decades until Wilhelm Körner and James Dewar, building upon the recently proposed ring structure of benzene (B151609), suggested that pyridine was an analogue of benzene with one CH group replaced by a nitrogen atom. hilarispublisher.comsemanticscholar.org This structural hypothesis was later confirmed experimentally. semanticscholar.org

The late 19th and early 20th centuries saw significant advances in the synthesis of pyridine derivatives. These developments were crucial for moving beyond reliance on inefficient extraction from coal tar and enabling the systematic study of these compounds. semanticscholar.org

| Year | Scientist(s) | Discovery / Achievement |

|---|---|---|

| 1846 | Thomas Anderson | First isolation of pyridine from bone oil and coal tar. hilarispublisher.com |

| 1869-1871 | Wilhelm Körner & James Dewar | Proposed the correct aromatic ring structure of pyridine. hilarispublisher.comsemanticscholar.org |

| 1876 | William Ramsay | First laboratory synthesis of pyridine from acetylene (B1199291) and hydrogen cyanide. semanticscholar.org |

| 1881 | Arthur Rudolf Hantzsch | Developed the Hantzsch pyridine synthesis, a major method for creating pyridine derivatives. semanticscholar.org |

| 1924 | Aleksei Chichibabin | Invented a more efficient and commercially viable method for pyridine synthesis, still used today. semanticscholar.org |

Structural Basis for the Reactivity and Potential of 3-(Chloroacetyl)pyridine-2-carboxylic acid

The reactivity of this compound is dictated by the interplay of its three key components: the pyridine ring, the carboxylic acid group at position 2, and the chloroacetyl group at position 3.

The pyridine ring itself is aromatic and electron-deficient due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic substitution, which tends to occur at the 3-position, but activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

The chloroacetyl group is an α-halo ketone, a functional group known for its high reactivity. nih.govwikipedia.org It possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom. nih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack via an SN2 mechanism. nih.govjove.com In fact, the halogen of an α-halo ketone is exceptionally reactive in SN2 displacements compared to typical alkyl halides. libretexts.org This makes the chloroacetyl moiety an excellent alkylating agent and a precursor for the synthesis of various heterocycles, such as thiazoles and pyrroles. wikipedia.org

The carboxylic acid at the 2-position and the chloroacetyl group at the 3-position are adjacent electron-withdrawing groups. Their proximity creates significant electronic effects. The chloro group itself is electron-withdrawing by induction but can be electron-donating by resonance, a duality that can influence reaction pathways. nih.gov The presence of these two substituents on the electron-deficient pyridine ring makes the molecule a highly functionalized and reactive building block, poised for a variety of chemical transformations.

| Property | This compound | 3-Chloropyridine-2-carboxylic acid |

|---|---|---|

| CAS Number | 500689-81-6 | 57266-69-0 |

| Molecular Formula | C₈H₆ClNO₃ | C₆H₄ClNO₂ |

| Molecular Weight | 199.59 g/mol | 157.55 g/mol |

| Appearance | Not specified in sources | Solid |

Overview of Current Research Trajectories Involving Haloacetyl-Pyridine Carboxylic Acids

Current research involving scaffolds like this compound primarily focuses on their utility as versatile synthetic intermediates. The high reactivity of the haloacetyl group is not an end in itself but rather a gateway to constructing more elaborate molecular architectures with potential applications in medicine and materials science.

One major research trajectory is the use of these compounds in the synthesis of novel heterocyclic systems. wikipedia.org The bifunctional nature of the α-halo ketone allows it to react with various nucleophiles to form rings. For instance, reaction with thioamides or thioureas can yield thiazole (B1198619) derivatives, which are common motifs in biologically active compounds. researchgate.netwikipedia.org This makes haloacetyl-pyridines valuable starting materials in diversity-oriented synthesis for drug discovery pipelines.

Another area of investigation involves leveraging the electronic properties of the substituted pyridine ring. The ability to modify the ring with electron-donating or electron-withdrawing groups allows for the fine-tuning of a molecule's properties. nih.gov Research has shown that such substitutions can regulate the reactivity of metal centers in organometallic complexes, which is critical for designing new catalysts. nih.gov Haloacetyl-pyridine carboxylic acids can serve as precursors to ligands where the haloacetyl group is further elaborated to create specific chelating arms.

Furthermore, the broader field of pyridine derivatives continues to be a hotbed of medicinal chemistry research. bcrcp.ac.innih.gov Scientists are actively developing new pyridine-based compounds as anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's agents. researchgate.netbcrcp.ac.in The haloacetyl group provides a reactive handle for conjugating the pyridine core to other pharmacophores or for building the complex scaffolds required for potent biological activity. The use of substituted pyridines in the formation of co-crystals to enhance the physicochemical properties of active pharmaceutical ingredients is also an active area of research. mdpi.com

| Research Area | Application of Scaffold | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel heterocyclic drugs (e.g., thiazoles, pyrroles). wikipedia.org | The reactive chloroacetyl group facilitates ring-forming reactions with various nucleophiles. |

| Organometallic Chemistry | Precursor for synthesizing tailored ligands for catalysis. nih.gov | The pyridine nitrogen and modifiable side chains can coordinate with metal ions. |

| Supramolecular Chemistry | Building block for co-crystals and molecular solids. mdpi.com | The pyridine and carboxylic acid groups can participate in hydrogen bonding and other noncovalent interactions. |

| Agrochemicals | Intermediate for herbicides and fungicides. | Many pyridine derivatives exhibit potent biological activity relevant to agriculture. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

500689-81-6 |

|---|---|

Molecular Formula |

C8H6ClNO3 |

Molecular Weight |

199.59 g/mol |

IUPAC Name |

3-(2-chloroacetyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6ClNO3/c9-4-6(11)5-2-1-3-10-7(5)8(12)13/h1-3H,4H2,(H,12,13) |

InChI Key |

WNLXMZAVHQJLID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Chloroacetyl Pyridine 2 Carboxylic Acid and Its Analogs

Established Synthetic Routes for Pyridine-2-carboxylic Acid Core Structures

The construction of the pyridine-2-carboxylic acid scaffold can be achieved through several reliable methods, primarily involving the modification of existing pyridine (B92270) derivatives. These methods include the hydrolysis of esters and amides, as well as regioselective functionalization of the pyridine ring.

Ester Hydrolysis Methods

A common and straightforward method for the synthesis of pyridine-2-carboxylic acids is the hydrolysis of their corresponding esters. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. lumenlearning.comlumenlearning.comlibretexts.orglibretexts.org For instance, ethyl picolinate (B1231196) can be hydrolyzed to picolinic acid under acidic conditions.

Basic hydrolysis, or saponification, is an irreversible reaction that goes to completion and is often the preferred method. lumenlearning.comlibretexts.org The ester is heated with a solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding carboxylate salt, which is then acidified to produce the free carboxylic acid.

| Ester Precursor | Reagents | Conditions | Product | Yield | Reference |

| Ethyl Picolinate | Dilute HCl | Reflux | Picolinic Acid | Not specified | chemguide.co.uk |

| Ethyl Picolinate | NaOH(aq) | Reflux, then H₃O⁺ | Picolinic Acid | Not specified | chemguide.co.uk |

| Methyl Benzoate | KOH(aq) | Not specified | Potassium Benzoate | Not specified | lumenlearning.com |

Amidation and Subsequent Hydrolysis Strategies

Another synthetic route to pyridine-2-carboxylic acids involves the formation of a picolinamide (B142947) intermediate followed by its hydrolysis. Picolinamides can be synthesized from pyridine-2-carboxylic acids or their derivatives, and their subsequent hydrolysis, though often requiring harsh conditions, provides another pathway to the desired acid. nih.govresearchgate.net The hydrolysis of amides can be achieved under either acidic or basic conditions, typically requiring prolonged heating. nih.gov

| Amide Precursor | Reagents | Conditions | Product | Yield | Reference |

| Picolinamide | H₂O, H⁺ or OH⁻ | Heat | Picolinic Acid | Not specified | nih.gov |

| General Amide | H₂O, H⁺ | Heat | Carboxylic Acid | Not specified | nih.gov |

Regioselective Functionalization Approaches (e.g., Nitration and Reduction)

To introduce substituents at specific positions on the pyridine ring, regioselective functionalization strategies are employed. A key approach to obtaining 3-substituted pyridine-2-carboxylic acids involves the nitration of a pyridine precursor, followed by the reduction of the nitro group to an amine. This amino group can then be further modified.

The nitration of pyridines can be challenging due to the electron-deficient nature of the ring. However, various methods have been developed to achieve this transformation. ntnu.no For instance, nitration of pyridine derivatives can be carried out using a mixture of nitric acid and sulfuric acid, or with dinitrogen pentoxide. ntnu.noresearchgate.net

The subsequent reduction of the nitro group to an amine is a well-established transformation and can be accomplished using various reducing agents, such as catalytic hydrogenation with catalysts like Pd/C, or with metal/acid combinations. rsc.orglibretexts.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Pyridine | N₂O₅, then NaHSO₃/H₂O | Not specified | 3-Nitropyridine | Not specified | ntnu.no |

| 3-Nitropyridine-2-carboxylic acid | H₂, Pd/C | Not specified | 3-Aminopyridine-2-carboxylic acid | Not specified | rsc.orglibretexts.org |

Introduction of the Chloroacetyl Moiety: Acylation Reactions

The introduction of the chloroacetyl group onto the pyridine ring at the 3-position is a critical step in the synthesis of the target molecule. This is typically achieved through an acylation reaction, most commonly a Friedel-Crafts type reaction.

Reaction of Precursors with Chloroacetyl Chloride

Friedel-Crafts acylation of pyridines is generally difficult due to the deactivation of the ring by the nitrogen atom. youtube.com However, under forcing conditions and with the use of strong Lewis acid catalysts such as aluminum chloride (AlCl₃), acylation can be achieved. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction involves the treatment of a suitable pyridine-2-carboxylic acid precursor, often an ester to protect the carboxylic acid functionality, with chloroacetyl chloride in the presence of a Lewis acid.

The reaction of an amino-substituted pyridine with chloroacetyl chloride is another viable route. The amino group can be acylated to form a chloroacetamide, which can then be further manipulated. There are documented procedures for the reaction of various amines with chloroacetyl chloride. researchgate.netnih.govekb.egerciyes.edu.tr

| Substrate | Acylating Agent | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |

| Imidazo[1,2-a]pyridine (B132010) | Acetic Anhydride (B1165640) | AlCl₃ | Acetic Anhydride | 100 °C, 12 h | 3-Acetyl-imidazo[1,2-a]pyridine | 81% | nih.gov |

| 2-Aminobenzothiazole-6-carboxylic acid | Chloroacetyl chloride | Not specified | Not specified | Not specified | 2-(2-Chloroacetylamino)benzothiazole-6-carboxylic acid | Not specified | nih.gov |

| Aminopyrimidine derivative | Chloroacetyl chloride | Not specified | Acetonitrile (B52724) | 0 °C, 4 h | Pyrimidin-[1(2H)-yl]acetamide derivative | 85% | erciyes.edu.tr |

Optimization of Reaction Conditions and Reagents

The success of the chloroacetylation of pyridine derivatives often hinges on the careful optimization of reaction conditions. Factors such as the choice of Lewis acid catalyst, solvent, reaction temperature, and reaction time can significantly impact the yield and regioselectivity of the acylation.

For instance, in the acylation of imidazo[1,2-a]pyridines, a study showed that increasing the catalytic load of AlCl₃ from 0.10 to 1.00 equivalent improved the yield, though further increases led to the formation of side products. nih.gov Optimization of the catalyst amount and reaction time was crucial to achieving a desirable yield. nih.gov The use of milder Lewis acids or alternative activation methods can also be explored to improve the efficiency and selectivity of the acylation reaction on electron-deficient pyridine rings. nih.gov Protecting groups may also be employed on the pyridine nitrogen or the carboxylic acid to facilitate the desired acylation. nih.govorganic-chemistry.orgcabidigitallibrary.org

| Parameter Varied | Observation | Reference |

| AlCl₃ catalyst load (0.10 to 1.00 equiv.) | Positive impact on yield | nih.gov |

| AlCl₃ catalyst load (>1.00 equiv.) | Formation of undesired side products | nih.gov |

| Reaction Time | Doubling the reaction time with a lower catalyst load increased the yield. | nih.gov |

Microwave-Assisted Synthesis of Pyridine Carboxylic Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has been increasingly utilized for the synthesis of heterocyclic compounds, including pyridine carboxylic acid derivatives, due to its significant advantages over conventional heating methods. rsc.org The primary benefit of microwave irradiation is its ability to rapidly and efficiently heat reaction mixtures, leading to a dramatic reduction in reaction times, often from hours to minutes. rsc.orgnih.gov This rapid heating can also lead to higher product yields and improved purity profiles by minimizing the formation of side products. rsc.org

The application of microwave-assisted synthesis is not limited to a single reaction type. It has been successfully employed in various reactions for synthesizing pyridine derivatives, including one-pot three-component reactions. acs.orgmdpi.com These multi-component reactions are particularly efficient as they allow for the construction of complex molecules from simple starting materials in a single step, further enhanced by the speed of microwave heating. acs.org The choice of solvent is crucial in microwave synthesis, with polar solvents generally being more efficient at absorbing microwave energy. Common solvents used in the synthesis of related heterocyclic compounds include ethanol (B145695), dimethylformamide (DMF), and acetonitrile. researchgate.netmdpi.comacs.org

The following table summarizes representative conditions for the microwave-assisted synthesis of related heterocyclic compounds, which could be adapted for the synthesis of 3-(chloroacetyl)pyridine-2-carboxylic acid and its analogs.

| Product Type | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Imidazo[1,2-a]pyridine-3-carboxylic acid esters | 2-Aminopyridines, Ethyl 2-halogenated acetoacetates | Ethanol | 120 | 20-30 | Moderate |

| Dihydropyridopyrimidines | Formyl-quinoline derivatives, Primary heterocyclic amines, 1,3-Diketones | DMF | 150 | 8 | 68-82 |

| Pyridinium Salts | Pyridylimidazo[1,5-a]pyridine, Iodoethane | Acetonitrile | 155 | 50 | >80 |

| Pyrido[3,2-f] helixchrom.comresearchgate.netthiazepines | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, α-haloketones | Acetic Acid | 140 | 30 | 85 |

Purification and Isolation Methodologies for Intermediates and Final Products

The purification of intermediates and the final product is a critical step to ensure the desired compound is obtained with high purity. The choice of purification method depends on the physical and chemical properties of the compound, such as its solubility, polarity, and thermal stability.

Recrystallization is a widely used technique for purifying solid compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a particular solvent or solvent system at different temperatures. For pyridine carboxylic acids, which are generally crystalline solids, recrystallization can be a highly effective purification method.

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature. For pyridine carboxylic acid derivatives, polar solvents are often employed. Studies on picolinic acid, a structural isomer of nicotinic acid, have shown that its solubility is significantly higher in water compared to ethanol or acetonitrile. mdpi.com This suggests that a solvent system involving water, or mixtures of alcohol and water, could be a good starting point for the recrystallization of this compound.

The general procedure for recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly, during which the solubility of the target compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration and dried. The efficiency of the recrystallization process can be influenced by factors such as the rate of cooling and the presence of seed crystals.

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For pyridine carboxylic acid derivatives, various chromatographic methods can be employed, with High-Performance Liquid Chromatography (HPLC) being particularly prevalent for both analytical and preparative separations. helixchrom.comsielc.com

Reversed-phase HPLC is a common mode of separation for polar compounds like pyridine carboxylic acids. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For pyridine carboxylic acids, which are zwitterionic and possess both acidic and basic functionalities, mixed-mode chromatography can offer superior separation. helixchrom.comsielc.com Mixed-mode columns, such as those with reversed-phase and cation-exchange characteristics, can exploit differences in both hydrophobicity and ionic properties to achieve better resolution between closely related compounds. helixchrom.com

The composition of the mobile phase, including the organic modifier (e.g., acetonitrile), buffer concentration, and pH, plays a critical role in controlling the retention and separation of pyridine carboxylic acids. helixchrom.comsielc.com The use of mass spectrometry-compatible mobile phases, which avoid non-volatile buffers, is also possible, allowing for the direct coupling of HPLC with mass spectrometry for peak identification and characterization. helixchrom.com

The following table outlines common chromatographic conditions used for the separation of pyridine carboxylic acid derivatives.

| Chromatographic Method | Stationary Phase | Mobile Phase Components | Detection Method |

| Reversed-Phase HPLC | C18 | Acetonitrile, Water, Acid (e.g., Formic Acid) | UV, MS |

| Mixed-Mode HPLC | Reversed-Phase Cation-Exchange (e.g., Coresep 100) | Acetonitrile, Buffer (e.g., Ammonium Formate) | UV, MS, ELSD |

Chemical Reactivity and Derivatization of 3 Chloroacetyl Pyridine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group on the pyridine (B92270) ring is a key site for derivatization through various classical reactions, including esterification, amidation, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid group of pyridine-2-carboxylic acid derivatives into esters is a fundamental transformation. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. pressbooks.publibretexts.org The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in large excess as the solvent. libretexts.org The mechanism involves protonation of the carbonyl oxygen by the mineral acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org

Another approach involves the reaction of a carboxylate anion with a primary alkyl halide via an SN2 mechanism. libretexts.org For pyridine carboxylic acids specifically, a cyclic process has been developed where the esterification is catalyzed by a strong acid salt of the pyridine carboxylic acid ester itself. This method, carried out at reflux temperatures, allows for the recovery of the ester by distillation, with the residue being reusable as a catalyst for subsequent reactions. google.com

| Reaction | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible; requires excess alcohol or removal of water to favor product formation. libretexts.orglibretexts.org |

| SN2 Reaction | Primary Alkyl Halide, Base | Involves the formation of a carboxylate anion as the nucleophile. libretexts.org |

| Catalytic Cyclic Process | Alcohol, Strong acid salt of pyridine carboxylic acid ester | Allows for catalyst recycling and product recovery by distillation. google.com |

Amidation Reactions

The formation of amides from the carboxylic acid moiety is a crucial reaction for introducing peptide-like linkages. evitachem.com However, the direct reaction between a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orglibretexts.org While heating this salt above 100°C can drive off water to form the amide, this method is often impractical due to the harsh conditions. libretexts.org

A more common and milder approach involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. pressbooks.publibretexts.org This activated intermediate then readily undergoes nucleophilic acyl substitution by a primary or secondary amine to yield the corresponding amide. libretexts.org Other methods utilize activating agents like triphenylphosphine (B44618) in combination with N-halosuccinimides. researchgate.net The sulfur trioxide pyridine complex (SO₃•py) has also been employed as an effective reagent for the amidation of various carboxylic acids with formamide (B127407) derivatives. elsevierpure.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from pyridine-2-carboxylic acids is a reaction influenced by reaction conditions and the presence of other substituents. stackexchange.com Simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating, but the presence of strong electron-withdrawing groups on the α-carbon can facilitate the reaction at lower temperatures (100-150°C). libretexts.org

For pyridine carboxylic acids, the position of the carboxyl group and other substituents is critical. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers, isonicotinic acid (pyridine-4-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid). stackexchange.com The mechanism for picolinic acid is proposed to proceed through a zwitterionic intermediate that stabilizes the transition state. stackexchange.com Heating the acid with catalysts such as copper(II) in quinoline (B57606) at high temperatures (e.g., 180°C) can induce decarboxylation. evitachem.com A milder alternative involves heating with potassium carbonate in an anhydrous non-polar solvent like toluene, which can preserve other sensitive functional groups like the chloroacetyl moiety. evitachem.comnih.gov

Reactivity of the Chloroacetyl Group

The chloroacetyl group is a potent electrophile due to the electron-withdrawing nature of the adjacent carbonyl and the chlorine atom, making it an excellent site for nucleophilic substitution and a key component in cyclization reactions.

Nucleophilic Substitution Reactions (e.g., with Amines, Thioamides, Phenols, Thiophenols)

The chlorine atom of the chloroacetyl group is a good leaving group, readily displaced by a variety of nucleophiles in a classic nucleophilic acyl substitution pattern. vanderbilt.edumasterorganicchemistry.com This reactivity allows for the introduction of diverse functionalities.

Amines : Primary and secondary amines react readily with the chloroacetyl group to form N-substituted glycinamides. These reactions are typically carried out in a suitable solvent like acetonitrile (B52724) at elevated temperatures (e.g., 60°C), often yielding amidoacetyl derivatives in good yields (70-90%). evitachem.com

Thioamides : Thioamides can act as sulfur nucleophiles, reacting with the chloroacetyl moiety to form thiazole (B1198619) rings, as discussed in the cyclization section.

Phenols and Thiophenols : Phenols and thiophenols, particularly in their deprotonated forms (phenoxides and thiophenoxides), are effective nucleophiles. Thiophenols are generally more nucleophilic than phenols. researchgate.net The reaction with the chloroacetyl group in the presence of a mild base like sodium bicarbonate in ethanol (B145695) leads to the formation of thioether-linked analogues. evitachem.com

| Nucleophile | Reagents/Conditions | Product Type |

| Primary/Secondary Amines | RNH₂, CH₃CN, 60°C | Amidoacetyl derivatives evitachem.com |

| Thiophenols | R'SH, NaHCO₃, Ethanol | Thioether-linked analogues evitachem.com |

| Phenols | ArOH, Base | Aryloxyacetyl derivatives |

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Azetidinones, Thiadiazoles, Thiazoles)

The chloroacetyl group is a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Azetidinones : Azetidin-2-ones, also known as β-lactams, can be synthesized via a [2+2] cycloaddition reaction (Staudinger synthesis) between a Schiff base (imine) and a ketene (B1206846) generated in situ from an acyl chloride. chemijournal.commdpi.com Specifically, the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as 1,4-dioxane (B91453) or dimethylformamide (DMF) yields 3-chloro-substituted azetidin-2-ones. researchgate.netnih.govresearchgate.netnih.gov

Thiadiazoles : 1,3,4-Thiadiazole rings can be formed from intermediates derived from carboxylic acids. For instance, a carboxylic acid can be reacted with thiosemicarbazide (B42300) to form a key intermediate, which can then undergo cyclization. tubitak.gov.trekb.eg The chloroacetyl group can be introduced onto a pre-formed aminothiadiazole ring by reacting it with chloroacetyl chloride. ekb.eg Another pathway involves the cyclization of thiosemicarbazides with monochloroacetyl chloride to yield 2-R-5-chloromethyl-1,3,4-thiadiazoles. jocpr.com

Thiazoles : The Hantzsch thiazole synthesis is a classic method where an α-haloketone (like the chloroacetyl group) reacts with a thioamide. organic-chemistry.org The reaction of 3-(chloroacetyl)pyridine-2-carboxylic acid or its derivatives with thioamides would lead to the formation of a thiazole ring. For example, pyridine-3/4-thiocarboxamide can be reacted with ethyl 2-chloroacetoacetate to synthesize thiazole derivatives. tubitak.gov.tr The reaction proceeds through initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the chloroacetyl group, followed by cyclization and dehydration.

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of two electron-withdrawing groups: the carboxylic acid at the 2-position and the chloroacetyl group at the 3-position. These substituents, along with the inherent electron-deficient nature of the nitrogen heteroatom, dictate the ring's behavior in oxidation, reduction, and electrophilic substitution reactions.

Oxidation Reactions (e.g., N-oxidation)

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or by generating a peracid in situ from hydrogen peroxide and a carboxylic acid like acetic acid. researchgate.net For electron-deficient pyridines, stronger oxidizing systems like hydrogen peroxide in combination with trifluoroacetic anhydride (B1165640) may be required. researchgate.net

The oxidation of pyridine carboxylic acids is a well-established process. researchgate.net However, the position of the carboxylic acid group is crucial. Studies on picolinic acid (pyridine-2-carboxylic acid) and its derivatives have shown that N-oxidation can sometimes be accompanied by decarboxylation, particularly when the carboxyl group is at the 2-position, ortho to the nitrogen. researchgate.net Therefore, the N-oxidation of this compound would likely yield the corresponding N-oxide, but the potential for concurrent loss of the C2-carboxyl group under certain conditions must be considered.

Table 1: Common Reagents for Pyridine N-Oxidation

| Reagent System | Description | Typical Conditions |

|---|---|---|

| H₂O₂ / Acetic Acid | Forms peracetic acid in situ. A common and traditional method. | Heat |

| m-CPBA | A stable, commercially available peroxy acid. | Inert solvent (e.g., CH₂Cl₂, CHCl₃) |

| H₂O₂ / Trifluoroacetic Anhydride | A powerful oxidizing system for electron-deficient pyridines. | Controlled temperature |

The resulting N-oxide derivative is synthetically valuable. The N-O bond alters the electronic properties of the ring, activating it for further functionalization, particularly for electrophilic substitution at the 4-position. rsc.orgyoutube.com

Reduction Reactions

The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions, as multiple reducible functional groups are present.

Reduction of the Pyridine Ring: The aromatic pyridine nucleus can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This typically requires catalysts such as rhodium, platinum, or palladium under a hydrogen atmosphere. google.comresearchgate.net The hydrogenation of pyridine carboxylic acids can sometimes lead to decarboxylation, though reaction conditions, such as the addition of ammonia (B1221849), can be employed to suppress this side reaction and afford the corresponding piperidine carboxylic acid in high yield. google.com

Reduction of the Carboxylic Acid: Carboxylic acids are generally resistant to reduction and require powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective at reducing carboxylic acids to primary alcohols. chemistrysteps.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce carboxylic acids directly. researchgate.net However, a chemoselective reduction is possible through a two-step process: first, the carboxylic acid is converted to an ester, which can then be readily reduced by NaBH₄. researchgate.net The combination of NaBH₄ with additives like aluminum chloride or in a carboxylic acid medium can also create more powerful reducing systems capable of reducing carboxylic acids. researchgate.netrsc.org

Reduction of the Ketone: The ketone of the chloroacetyl group is susceptible to reduction by hydride reagents. Sodium borohydride is a standard reagent for selectively reducing ketones to secondary alcohols in the presence of less reactive groups like carboxylic acids. chemistrysteps.com This would convert the 3-(chloroacetyl) group into a 3-(1-chloro-2-hydroxyethyl) group.

The choice of reagent allows for selective reduction at different sites within the molecule, providing pathways to diverse derivatives.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more difficult than on benzene (B151609). wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. quimicaorganica.org In acidic media, often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, which further deactivates the ring, making the reaction nearly impossible under standard conditions. youtube.comwikipedia.org

In the case of this compound, the ring is exceptionally deactivated due to the presence of three electron-withdrawing entities: the nitrogen heteroatom, the C2-carboxylic acid group, and the C3-chloroacetyl group. pearson.com Both the carboxyl and acetyl groups are meta-directing deactivators in benzene chemistry. On the already electron-poor pyridine ring, their combined effect would render EAS reactions extremely challenging, requiring exceptionally harsh conditions. If a reaction were to occur, substitution would be predicted to take place at the C5-position, which is meta to both the nitrogen atom and the C3-substituent, thereby avoiding the formation of highly unstable cationic intermediates where the positive charge is placed adjacent to the already partially positive ring nitrogen or the electron-withdrawing groups. quimicaorganica.orgyoutube.com

A potential strategy to facilitate electrophilic substitution is to first perform an N-oxidation. The resulting pyridine N-oxide is more reactive towards EAS than pyridine itself because the N-oxide group can donate electron density into the ring via resonance. rsc.orgwikipedia.org This typically directs incoming electrophiles to the C4 (para) position. youtube.com Subsequent deoxygenation of the N-oxide would yield the C4-substituted derivative.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. Given its structure, this compound possesses two key functional groups that are frequently utilized in MCRs: a carboxylic acid and an α-haloketone.

The carboxylic acid moiety allows this molecule to be a suitable component in isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR) or the Passerini three-component reaction. mdpi.comwikipedia.org In a typical Ugi reaction, a carboxylic acid, an amine, a ketone (or aldehyde), and an isocyanide combine to form a bis-amide. wikipedia.orgnih.gov this compound could serve as the carboxylic acid component, leading to the formation of complex peptide-like structures bearing the substituted pyridine scaffold.

Table 2: Potential Role in Ugi Four-Component Reaction

| Ugi Component | Example Reactant | Role of this compound |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | - |

| Amine | Aniline | - |

| Isocyanide | tert-Butyl isocyanide | - |

| Carboxylic Acid | Acetic Acid | This compound |

Furthermore, the α-chloro ketone functionality is a reactive electrophile. This structural motif is a key component in other MCRs, such as the Hantzsch pyrrole (B145914) synthesis, which involves an α-haloketone, a β-ketoester, and ammonia or a primary amine. mdpi.com The presence of both functionalities suggests that this compound could be a versatile substrate for designing novel MCRs to generate complex heterocyclic systems.

Structure Activity Relationships Sar and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements within Pyridine (B92270) Carboxylic Acid Derivatives

The pyridine carboxylic acid moiety possesses several key pharmacophoric features that contribute to its biological activity. The pyridine ring itself, being an aromatic and electron-deficient system, can participate in π-π stacking and hydrogen bonding interactions with biological targets, which can enhance binding affinity. nih.gov The nitrogen atom within the pyridine ring is a critical element, as its non-bonding electron pair can act as a hydrogen bond acceptor, significantly improving the pharmacokinetic properties of drug candidates. nih.gov

Furthermore, the carboxylic acid group is a vital component. It introduces polarity to the molecule and has the ability to coordinate with metal ions, a property that is particularly useful in the inhibition of metalloenzymes. nih.gov The relative position of the carboxylic acid group on the pyridine ring (picolinic, nicotinic, or isonicotinic acid isomers) also plays a pivotal role in determining the compound's pharmacological effects. nih.gov The combination of the aromatic ring, the strategically placed nitrogen atom, and the carboxylic acid group makes pyridine carboxylic acid derivatives a versatile and highly valuable scaffold in medicinal chemistry. nih.gov

Impact of Substitution Patterns on Biological Activity

The ease of substitution at various positions on the pyridine ring allows for the fine-tuning of a molecule's activity and selectivity. nih.gov The nature and position of these substituents can dramatically alter the compound's physicochemical properties and its interaction with target receptors.

The introduction of halogen atoms, such as chlorine and fluorine, to the pyridine scaffold can have varied effects on biological activity. In some studies on antiproliferative agents, it has been observed that the presence of halogen atoms on pyridine derivatives can lead to lower activity. nih.govresearchgate.net However, halogenation can also be used to modulate the electronic properties of the molecule. For instance, fluorination at the C3 position of the pyridine ring has been shown to enhance the electrophilicity at the C2 position, which can be a strategic modification in inhibitor design. evitachem.com

The addition of alkyl and aryl groups can significantly impact the biological profile of pyridine carboxylic acid derivatives. Studies have shown that the presence of bulky groups may decrease antiproliferative activity. nih.govresearchgate.net Conversely, other research has indicated that specific substitutions, such as methyl (CH₃) and ethoxycarbonyl (COOEt) groups, can lead to lower IC₅₀ values, suggesting enhanced potency. nih.gov The replacement of an aryl ring with heterocyclic systems, such as pyridine or oxazole, has been found in some cases to greatly reduce the inhibitory activity of certain compounds. acs.org

Table 1: Impact of Substituents on Antiproliferative Activity of Pyridine Derivatives

| Substituent Group | Position | Observed Effect on Activity | Reference |

| Halogen Atoms | Various | Lowered Activity | nih.govresearchgate.net |

| Bulky Groups | Various | Lowered Activity | nih.govresearchgate.net |

| -CH₃ and -COOEt | Various | Increased Potency (Lower IC₅₀) | nih.gov |

| -OMe | Various | Increased Potency (Lower IC₅₀) | nih.gov |

| Heterocyclic Rings | (Replacing Aryl) | Reduced Activity | acs.org |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. In pyridine carboxylic acid derivatives, the planarity of the substituted pyridine ring and associated functional groups, such as amide moieties, can be a significant factor. nih.gov X-ray diffraction studies have been employed to determine the crystal structures and coordination modes of these derivatives, providing insight into their preferred spatial arrangements. researchgate.net Computational methods, including in silico induced fit docking and molecular dynamic calculations, are also utilized to study the spatial conformation, orientation, and interactions of these structures with their targets, such as enzymes. researchgate.net The angle of deviation of carbonyl atoms from the plane of the pyridine ring is one example of a conformational feature that can be analyzed and correlated with activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design aimed at discovering novel compounds with improved properties. researchgate.netnih.gov Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing biological activity or optimizing pharmacokinetic properties. researchgate.net Pyridine itself is considered a bioisostere of benzene (B151609), a common replacement in medicinal chemistry. rsc.org

Scaffold hopping is a more significant structural change, where the core framework of a molecule is replaced with a different scaffold while preserving the original biological activity. nih.govnih.gov These strategies are employed to explore new chemical space, improve synthetic accessibility, and circumvent existing patents. researchgate.netnih.gov However, such replacements must be carefully considered, as not all are beneficial. For example, in the development of certain STAT3 inhibitors, replacing a benzene ring of an aromatic carboxylic acid with a pyridine ring resulted in a decrease in potency. acs.org These design strategies are powerful tools for lead optimization, allowing medicinal chemists to fine-tune the properties of a drug candidate. u-strasbg.fr

Scientific Literature Lacks Specific Data on the Rational Design and Lead Optimization of 3-(Chloroacetyl)pyridine-2-carboxylic Acid

Despite a comprehensive search of scientific databases and literature, there is a notable absence of specific research detailing the rational design and lead compound optimization of this compound. While the principles of structure-activity relationships (SAR) and molecular design are fundamental to drug discovery, specific studies applying these principles to this particular chemical entity are not publicly available.

Lead optimization is a critical phase in drug development where an initial active compound, known as a lead, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the relationship between the compound's structure and its biological activity. However, for this compound, the foundational data required for such an analysis—specifically, studies that identify a biological target and explore the effects of structural modifications on its activity—are not found in the accessible scientific literature.

General searches for pyridine-2-carboxylic acid derivatives reveal their broad importance in medicinal chemistry, with various analogs showing a wide range of biological activities. Similarly, the chloroacetyl group is a known reactive moiety sometimes incorporated into inhibitor design to form covalent bonds with a biological target. However, the specific combination and optimization of the this compound scaffold have not been the subject of detailed published research.

Consequently, it is not possible to provide a detailed, evidence-based article on the rational design for lead compound optimization of this compound. The creation of such an article, including the requested data tables on research findings, would necessitate access to proprietary research data or would require speculation, which falls outside the scope of scientifically accurate reporting.

Biological and Biochemical Activity Studies Excluding Clinical Human Trials

Antimicrobial Activity Studies

The pyridine (B92270) nucleus is a common scaffold in many compounds exhibiting a wide range of antimicrobial activities. nih.gov Similarly, molecules containing a chloroacetyl group are known for their reactive nature, which can contribute to biological activity.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

Research into pyridine carboxylic acid derivatives has revealed their potential as antibacterial agents. For instance, certain pyridonecarboxylic acids have demonstrated broad and potent in vitro antibacterial activity. researchgate.net One study on 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to pyridine carboxylic acids, found significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Furthermore, derivatives of pyridine-4-carboxamide, when modified into N-[3-chloro-2-(aryl)-4-oxoazetidin-1-yl] pyridine-4-carboxamides, have shown notable antimicrobial efficacy. researchgate.net Some of these compounds exhibited significant activity against resistant strains of E. coli and S. aureus. researchgate.net For example, N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide displayed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against both Gram-positive and Gram-negative bacteria. researchgate.net Another study on pyridine-2-carboxaldehyde isonicotinoyl hydrazone reported MIC values of 1 mg/ml against S. aureus and 0.5 mg/ml against E. coli. nih.gov

The antibacterial potential of various pyridine derivatives is summarized in the table below, illustrating the range of activities observed in compounds sharing the core pyridine structure.

| Compound Class/Derivative | Test Organism | Activity (MIC) | Reference |

| N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide | S. aureus, E. coli | 6.25 µg/mL | researchgate.net |

| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | S. aureus | 1 mg/mL | nih.gov |

| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | E. coli | 0.5 mg/mL | nih.gov |

| Alkyl Pyridinol Compound (EA-02-009) | S. aureus (MRSA) | 0.5–1 µg/mL | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) | Gram-positive bacteria | Similar to linezolid | nih.gov |

Antifungal Efficacy (e.g., against Candida albicans)

The antifungal potential of pyridine derivatives has also been a subject of investigation. Studies have shown that certain pyridine compounds can inhibit the growth of pathogenic fungi like Candida albicans. For example, a study on new pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives found that some of these compounds exhibited good antifungal activity against C. albicans. nih.gov

In another study, a compound identified as 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) was found to have significant antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. znaturforsch.com This compound was also effective against fluconazole- and caspofungin-resistant strains of C. albicans. znaturforsch.com Furthermore, some 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have demonstrated activity against resistant strains of Candida albicans, with one compound showing a MIC of 41.98 µmol/L. mdpi.com

The table below presents findings on the antifungal efficacy of various pyridine-containing compounds.

| Compound Class/Derivative | Test Organism | Activity (MIC) | Reference |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | 12.5 µg/mL | znaturforsch.com |

| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivative (10i) | Candida albicans | 41.98 µmol/L | mdpi.com |

| Acridine-4-carboxylic acid | Candida albicans (fluconazole-resistant) | 60 µg/mL | nih.gov |

Antiprotozoal Activity Research

Antiplasmodial Activity

Pyridine-containing compounds have been explored for their potential as antimalarial agents. Research on pyridine carboxamides and thioamides has identified compounds with in vitro anti-proliferative activity against the intraerythrocytic stage of Plasmodium falciparum. nih.gov One thiopicolinamide derivative demonstrated submicromolar activity with an IC50 of 142 nM and was significantly less active against a human cell line. nih.gov

A study on novel bioinspired imidazolidinedione derivatives, which were linked to a bicyclic system, showed antiplasmodial effects against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The IC50 values were in the micromolar range, with stronger effects observed against the resistant strain. nih.gov Additionally, a series of new sulphonamide pyrolidine carboxamide derivatives were synthesized and showed antiplasmodial activity, with sixteen of the new derivatives killing the parasite at single-digit micromolar concentrations (IC50 = 2.40–8.30 μM). mdpi.com

The following table summarizes the antiplasmodial activity of some pyridine derivatives against P. falciparum.

| Compound Class/Derivative | P. falciparum Strain(s) | Activity (IC50) | Reference |

| Thiopicolinamide 13i | Not specified | 142 nM | nih.gov |

| Bioinspired imidazolidinedione derivatives | D10 (chloroquine-sensitive) | 12.75–19.85 µM | nih.gov |

| Bioinspired imidazolidinedione derivatives | W2 (chloroquine-resistant) | 4.98–11.95 µM | nih.gov |

| Sulphonamide pyrolidine carboxamide derivatives | Not specified | 2.40–8.30 μM | mdpi.com |

Herbicidal Activity and Agricultural Applications

The structural features of 3-(Chloroacetyl)pyridine-2-carboxylic acid, specifically the chloroacetamide and pyridine carboxylic acid moieties, are found in known classes of herbicides.

Inhibition of Very Long Chain Fatty Acid Synthesis (VLCFAs)

Chloroacetamide herbicides are known to exert their phytotoxic effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net This inhibition occurs in the microsomal elongase system of the endoplasmic reticulum. jst.go.jp The primary target of chloroacetamides is the condensing enzyme (VLCFA synthase) of the elongase system. jst.go.jp Inhibition of VLCFA synthesis disrupts the formation of essential components for plant growth, such as cuticular waxes and cell membranes, leading to the death of the weed. researchgate.netjst.go.jp

Pyridine carboxylic acids, such as picloram (B1677784) and clopyralid, are another class of herbicides. mdpi.com These compounds typically act as synthetic auxins, causing abnormal growth and ultimately leading to the death of susceptible plants. mdpi.com A patent application has described compositions comprising a pyridine carboxylate herbicide and a VLCFA synthesis inhibitor herbicide, suggesting a potential synergistic or complementary mode of action. researchgate.net

Given that this compound contains both a pyridine carboxylic acid scaffold and a chloroacetyl group, it is plausible that it could exhibit herbicidal activity through one or both of these mechanisms. However, specific studies on this compound's effect on VLCFA synthesis are not currently available.

The table below highlights the mechanisms of related herbicidal compounds.

| Herbicide Class | Mechanism of Action | Target Organisms | Reference |

| Chloroacetamides | Inhibition of Very Long Chain Fatty Acid Synthesis (VLCFAs) | Weeds | researchgate.netresearchgate.netjst.go.jp |

| Pyridine Carboxylic Acids | Synthetic auxin mimics, causing abnormal growth. | Broadleaf weeds | mdpi.com |

Auxin Mimicry Mechanisms

A review of published research indicates a lack of specific studies investigating the auxin mimicry mechanisms of this compound. However, the broader class of compounds to which it belongs, pyridine carboxylic acids, is well-documented in this regard.

Post-emergence Herbicidal Activity

There are no specific studies detailing the post-emergence herbicidal activity of this compound. Pyridine and pyrimidine (B1678525) carboxylic acids are recognized as a relatively new class of compounds with herbicidal activity. google.com Herbicides in this general class are often applied post-emergence to control broadleaf weeds in various agricultural settings, including cereal crops and rice. pressbooks.pubgoogle.com The effectiveness of these herbicides is typically evaluated in greenhouse pot experiments and field trials to determine their efficacy against a range of weed species. acs.org

Enzyme Inhibition Studies (in vitro/non-human origin)

The following sections review the available information regarding the inhibitory effects of this compound on several key enzymes.

Specific research on the inhibition of Glycogen Synthase Kinase-3 (GSK-3) by this compound is not available in the reviewed literature. GSK-3 is a serine/threonine kinase involved in a wide array of cellular processes. The pyridine scaffold is a component of some molecules developed as kinase inhibitors, but direct inhibitory data for the subject compound on GSK-3 is absent. acs.org

No dedicated experimental studies were found that evaluate the inhibitory activity of this compound against either Acetylcholinesterase (AChE) or Proto-oncogene Tyrosine-protein Kinase (Src). While some complex derivatives of thieno[2,3-b]pyridine-2-carboxamide (B1404352) have been identified through in silico predictions as potential inhibitors of AChE and Src, these are distinct molecular structures and this does not represent experimental data for this compound. acs.org Pyridine carboxylic acid derivatives are explored for their potential as inhibitors against a wide range of enzymes, but specific activity for this compound has not been reported. nih.gov

There are no available studies that specifically assess the inhibitory effect of this compound on Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Although various compounds containing pyridine moieties have been investigated as potential kinase inhibitors, no specific data links this particular compound to DYRK1A inhibition. acs.org

A review of scientific literature did not yield any studies concerning the effect of this compound on telomerase activation or inhibition.

Due to the absence of specific quantitative research data for this compound in the areas outlined above, no data tables could be generated.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

To date, publically available scientific literature has not specifically detailed studies investigating the inhibitory activity of this compound against Lysine-Specific Demethylase 1 (LSD1). While other pyridine-containing compounds and various chemical scaffolds have been explored as LSD1 inhibitors, research directly linking this compound to the modulation of LSD1 function has not been reported. nih.govnih.govresearchgate.net

Dihydrofolate Reductase and Thymidylate Synthase Interactions

There is currently no published research specifically examining the interactions between this compound and the enzymes Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS). These enzymes are crucial for nucleotide synthesis and are established targets for various chemotherapeutic agents. wikipedia.orgwikipedia.orgnih.govmedchemexpress.com However, studies to determine if this compound can inhibit or otherwise modulate the activity of DHFR or TS have not been documented in the scientific literature.

Pyridine Carboxylic Acid Dioxygenase (e.g., in Vitamin B6 Metabolism)

The interaction of this compound with pyridine carboxylic acid dioxygenases, enzymes involved in processes such as vitamin B6 metabolism, remains uninvestigated in published studies. Research into how this specific compound might be processed by or affect such metabolic pathways is not currently available.

Protein-Ligand Interactions and Binding Studies (in vitro/in silico)

Detailed in vitro protein binding assays or in silico molecular docking studies for this compound have not been reported in the peer-reviewed literature. While computational and experimental methods are commonly used to predict and confirm the interaction of small molecules with protein targets, such analyses for this compound are not yet available. nih.govmdpi.comresearchgate.net

Investigation of Cytotoxicity in Cancer Cell Lines (in vitro/non-human)

Direct evaluation of the cytotoxic effects of this compound against cancer cell lines has not been specifically documented in available research. Although numerous pyridine carboxylic acid derivatives have been assessed for their anticancer properties, data focusing on the cell-killing potential of this particular chloroacetyl-substituted compound is absent from the current body of scientific literature. nih.govsemanticscholar.orgmdpi.com

Antiproliferative Effects on Specific Cancer Cell Lines

Specific data regarding the antiproliferative effects of this compound on any cancer cell lines are not present in the existing scientific literature. Studies measuring its ability to inhibit the growth and proliferation of cancer cells, including the determination of IC50 values, have not been published. mdpi.comnih.govnih.gov

Effects on Cellular Processes (e.g., Apoptosis Induction, Colony Formation)

There is no available research data on the effects of this compound on cellular processes such as the induction of apoptosis (programmed cell death) or the inhibition of colony formation in cancer cells. Investigations into the molecular mechanisms by which this compound might affect cell fate and survival have not been reported. researchgate.netnih.govresearchgate.net

Mechanistic Investigations of Biological Activity at the Molecular Level

Identification of Molecular Targets and Pathways

Research into pyridine (B92270) carboxylic acid derivatives has identified several potential molecular targets, primarily enzymes, whose inhibition disrupts critical cellular and viral processes. While direct studies on 3-(Chloroacetyl)pyridine-2-carboxylic acid are limited, data from analogous compounds provide significant insights into its likely targets and the pathways it may modulate.

Key enzymatic targets identified for pyridine-based inhibitors include:

Viral Proteases: The main protease (Mpro) of coronaviruses, such as SARS-CoV and SARS-CoV-2, has been highlighted as a significant target. nih.govmdpi.com These proteases are essential for processing viral polyproteins, a critical step in the viral replication cycle. Inhibition of Mpro effectively halts the propagation of the virus.

Bacterial Enzymes:

DNA Gyrase: In bacteria, particularly Gram-positive organisms like Staphylococcus aureus, DNA gyrase is a crucial enzyme for DNA replication, recombination, and repair. researchgate.net Derivatives of 2-pyridone-3-carboxylic acid have been shown to target the GyrA and GyrB subunits of this enzyme, leading to antibacterial effects. researchgate.net

Carbonic Anhydrases: These enzymes are vital for regulating pH and bicarbonate levels within bacterial cells. In pathogens like Vancomycin-Resistant Enterococci (VRE), which lack bicarbonate transporters, carbonic anhydrase is the sole source for this essential ion, making it a viable antibacterial target.

Protein Prenyltransferases: Enzymes such as Rab geranylgeranyl transferase (RGGT) are responsible for the post-translational modification of Rab GTPases. frontiersin.org This modification is crucial for the proper function of Rab proteins in regulating vesicle trafficking. Inhibition of RGGT can disrupt these fundamental cellular transport mechanisms. frontiersin.org

Hydrolases: Certain pyridinecarboxylic acid analogs have demonstrated inhibitory activity against digestive enzymes like α-amylase and carboxypeptidase A. nih.gov

The pathways affected by the inhibition of these targets are fundamental to cellular function and pathogen viability. They include viral replication, bacterial DNA synthesis, cellular pH homeostasis, and intracellular membrane trafficking.

Elucidation of Binding Modes and Interaction Sites

Molecular docking and simulation studies have provided detailed atomic-level views of how pyridine-based inhibitors interact with their target enzymes. These studies reveal that the binding is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes coordination with metal ions.

For instance, molecular docking of inhibitors with the SARS-CoV main protease has shown that the 3-chloropyridine (B48278) moiety common to many of these compounds tends to occupy the S1 specificity pocket of the enzyme's active site. nih.gov In the case of the SARS-CoV-2 main protease , derivatives have been observed to bind near the critical catalytic dyad, HIS41 and CYS145, forming interactions with surrounding active site residues. physchemres.org

In the context of antibacterial activity, the binding of 2-pyridone-3-carboxylic acid derivatives to S. aureus DNA gyrase has been elucidated in detail. These compounds are proposed to function similarly to fluoroquinolones, cross-linking the enzyme's active site. researchgate.net The interactions involve hydrogen bonding with key amino acid residues and the formation of a bridge with a magnesium ion, which stabilizes the drug-enzyme-DNA complex. researchgate.netnih.gov

The following table summarizes key interactions observed in molecular docking studies for related pyridine derivatives against various targets.

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| S. aureus DNA Gyrase (GyrA) | Ser84, Glu88 | Hydrogen Bonding | researchgate.net |

| S. aureus DNA Gyrase (GyrB) | Asp437, Arg458 | Hydrogen Bonding | researchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | HIS41, CYS145, GLY143, MET165, GLU166 | Hydrogen Bonding, Hydrophobic Interactions | physchemres.org |

| SARS-CoV Main Protease (Mpro) | Residues in S1 specificity pocket | Shape complementarity, Hydrophobic Interactions | nih.gov |

These binding modes underscore the importance of the pyridine core as a scaffold, with the various functional groups, including the chloroacetyl and carboxylic acid moieties, serving as key interaction points that determine binding affinity and specificity.

Biochemical Cascade Modulation by this compound Derivatives

By inhibiting specific molecular targets, derivatives of this compound can modulate entire biochemical cascades. The nature of this modulation is a direct consequence of the function of the inhibited enzyme.

Disruption of Viral Replication: Inhibition of viral proteases like Mpro interrupts the proteolytic processing of viral polyproteins. This single inhibitory action prevents the formation of a functional replication-transcription complex, thereby shutting down the entire cascade of viral gene expression and replication. nih.gov

Interference with Bacterial DNA Synthesis: By binding to DNA gyrase, these compounds stabilize the complex between the enzyme and DNA, which leads to breaks in the bacterial chromosome and ultimately inhibits DNA replication and transcription. researchgate.net This triggers a cascade of events leading to bacterial cell death.

Perturbation of Vesicular Trafficking: The inhibition of RGGT prevents the attachment of geranylgeranyl lipids to Rab proteins. frontiersin.org Since this lipid anchor is essential for Rab proteins to associate with membranes, its absence leads to the mislocalization of these proteins and a subsequent breakdown in the highly organized cascades of vesicle formation, transport, and fusion that govern intracellular communication and transport. frontiersin.org

Correlation between Chemical Structure and Biological Mechanism

The relationship between the chemical structure of pyridine derivatives and their biological activity (Structure-Activity Relationship, SAR) provides critical insights into their mechanism. Specific structural features are directly correlated with target affinity and inhibitory potency.

Studies on various pyridine-based compounds have revealed several key SAR trends:

Role of the Carboxylic Acid Group: The carboxylic acid at the 2-position is often crucial for activity. For example, in RGGT inhibitors, esterification of the carboxylic acid leads to a loss of inhibitory function, suggesting this group is essential for binding to the target, possibly through hydrogen bonding or ionic interactions. frontiersin.org

Impact of Substituents on the Pyridine Ring:

In antiproliferative pyridine derivatives, the presence and position of electron-donating groups (e.g., -OH, -OCH3) and hydrogen-bond acceptors (-C=O, -NH2) were found to enhance activity. mdpi.com

Conversely, the introduction of bulky groups or additional halogen atoms often leads to a decrease in antiproliferative activity, likely due to steric hindrance at the active site. mdpi.com

The Chloroacetyl Moiety: The chloroacetyl group is a reactive electrophile. This functionality can potentially form covalent bonds with nucleophilic residues (such as cysteine or histidine) in an enzyme's active site, leading to irreversible inhibition. This covalent modification is a powerful mechanism for achieving high potency. The reactivity of this group is a key determinant of the compound's mechanism.

The following table summarizes observed structure-activity relationships for different classes of pyridine derivatives.

| Compound Class | Key Structural Feature | Impact on Biological Activity | Reference |

| RGGT Inhibitors | Esterification of carboxylic acid | Inactivation of the inhibitor | frontiersin.org |

| RGGT Inhibitors | Substituent at C6 of imidazo[1,2-a]pyridine (B132010) ring | Modulates inhibitory activity | frontiersin.org |

| Antiproliferative Pyridines | Presence of -OH, -OCH3, -C=O, -NH2 groups | Enhancement of activity | mdpi.com |

| Antiproliferative Pyridines | Presence of bulky groups or extra halogens | Decrease in activity | mdpi.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-(chloroacetyl)pyridine-2-carboxylic acid, offering deep insights into its molecular framework and dynamic behavior in solution.

One-Dimensional (¹H, ¹³C) NMR for Structural Elucidation

One-dimensional NMR spectroscopy provides the fundamental data for identifying the chemical environment of each proton and carbon atom within the molecule.

¹H NMR: The proton NMR spectrum of a carboxylic acid derivative will typically show distinct signals for different types of protons. The acidic proton of the carboxyl group is highly deshielded and appears far downfield, often in the 10-12 ppm region, a characteristic signal for carboxylic acids. Protons on carbons adjacent to a carbonyl group, such as those in the chloroacetyl moiety, are expected to resonate in the 2.0-3.0 ppm range.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range. This is slightly less deshielded than the carbonyl carbons of aldehydes or ketones due to the electron-donating effect of the adjacent oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 12.0 | 160 - 180 |

| Chloroacetyl (CH₂Cl) | ~2.5 - 3.0 | Not Applicable |

| Chloroacetyl (C=O) | Not Applicable | ~190 - 200 |

| Pyridine (B92270) Ring Protons | ~7.0 - 9.0 | Not Applicable |

| Pyridine Ring Carbons | Not Applicable | ~120 - 150 |

Two-Dimensional (COSY, HSQC) NMR for Proton-Carbon Correlations and Isomer Differentiation

While specific 2D NMR data for this compound is not widely published, the application of these techniques is standard for structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in assigning the signals of the pyridine ring protons by showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, which specific proton signal corresponds to which carbon in the pyridine ring.

Variable Temperature NMR for Rotamerization and Conformational Dynamics

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental formula of a molecule. For this compound, HRMS would be used to verify its molecular formula of C₈H₆ClNO₃. The experimentally measured exact mass would be compared to the theoretically calculated mass, with a very small mass error providing strong evidence for the proposed formula.

Table 2: HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Calculated Exact Mass (m/z) | Expected Ion Type |

| C₈H₆ClNO₃ | 199.0036 | [M+H]⁺ or [M-H]⁻ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. A key fragmentation pathway for acid chlorides involves the cleavage of the C-Cl bond to form a stable acylium ion (R-CO⁺). Aromatic carboxylic acids can also exhibit characteristic fragmentation patterns, including the loss of OH ([M – OH]) and COOH ([M – CO₂H]).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups: the carboxylic acid, the ketone, the alkyl halide, and the pyridine ring.

The most prominent feature for the carboxylic acid group is a very broad O–H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. vscht.czlibretexts.orglibretexts.org This broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which often exist as cyclic dimers in the solid state. libretexts.org

Two distinct carbonyl (C=O) stretching vibrations are anticipated. The C=O stretch of the carboxylic acid group is expected to produce a strong, sharp absorption band between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org Its exact position can be influenced by conjugation and hydrogen bonding; for dimeric, conjugated acids, this peak is often centered around 1710 cm⁻¹. libretexts.org A second strong C=O stretching band, corresponding to the ketone in the chloroacetyl group, is also expected in the carbonyl region, typically around 1725-1705 cm⁻¹. The presence of the adjacent chlorine atom can slightly shift this frequency.

The spectrum would also display a C–O stretching vibration associated with the carboxylic acid group, which typically appears in the 1320-1210 cm⁻¹ range. libretexts.org Additionally, out-of-plane O–H bending vibrations can be observed as a broad band near 950-910 cm⁻¹. libretexts.org

Vibrations associated with the pyridine ring are expected in the fingerprint region. Aromatic C=C and C=N stretching vibrations typically give rise to multiple bands in the 1600-1400 cm⁻¹ range. vscht.cz The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.cz

Finally, the presence of the chloroacetyl group should be confirmed by a C-Cl stretching vibration. This absorption is typically found in the 800-600 cm⁻¹ region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Strong, Very Broad |

| Ketone & Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong (two distinct bands expected) |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Weak |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O–H Bend (out-of-plane) | 950 - 910 | Medium, Broad |

| Alkyl Halide | C–Cl Stretch | 800 - 600 | Medium to Strong |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For a compound like this compound, obtaining single crystals suitable for X-ray analysis would allow for the unambiguous determination of its solid-state structure. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be resolved. mdpi.com

While specific crystallographic data for this compound is not publicly available, analysis of related pyridine-carboxylic acid derivatives shows they commonly crystallize in monoclinic (e.g., P2₁/c) or triclinic (e.g., P-1) space groups. mdpi.comnih.gov The data obtained would include the unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules in the unit cell (Z). The final refined structure is typically evaluated by the R-factor (Rgt(F)), which indicates the goodness of fit between the experimental diffraction data and the calculated structural model. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₃ClF₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8837(5) |

| b (Å) | 14.1634(14) |

| c (Å) | 15.3120(15) |

| α (°) | 92.667(5) |

| β (°) | 100.364(5) |

| γ (°) | 99.475(5) |